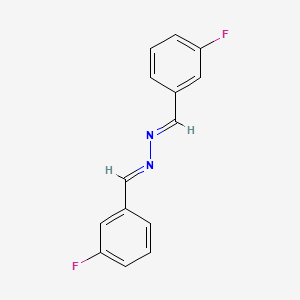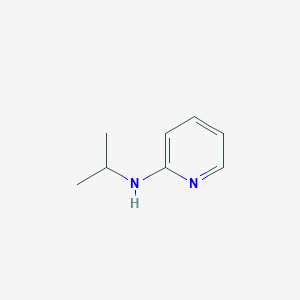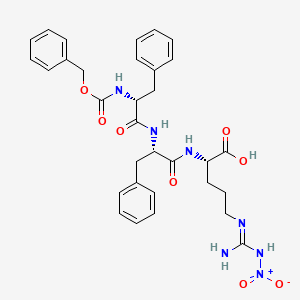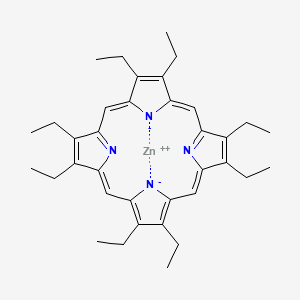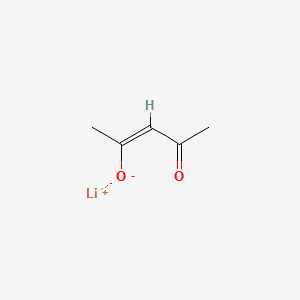
POTASSIUM METABORATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium metaborate is an inorganic compound with the chemical formula KBO₂. It is a borate of potassium and is known for its various applications in scientific research and industry. This compound is typically found in the form of a white crystalline powder and is soluble in water. This compound is used in a variety of fields due to its unique chemical properties.
Mechanism of Action
Target of Action
Potassium metaborate primarily targets bacterial cells, such as Pectobacterium carotovorum, a common bacterial disease agent in fruits and vegetables . It has been shown to inhibit the growth of this bacterium effectively .
Mode of Action
This compound interacts with its bacterial targets by damaging their cell membranes . This interaction results in the extrusion of cytoplasmic material from the bacterial cells, leading to their death . The compound’s effectiveness is observed at a concentration of 100 mM, both at pH 9.2 and after adjustment to pH 7.0 .
Biochemical Pathways
This compound affects the biochemical pathways of bacterial cells. It disrupts the integrity of the cell membrane, leading to leakage of intracellular contents and eventual cell death
Pharmacokinetics
It’s known that liquid forms of potassium are absorbed a few hours post-administration .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. This is achieved through the damage of bacterial cell membranes, leading to cell death . In practical applications, this effect significantly reduces the incidence of soft rot disease in tomatoes when infected fruits are dipped in a 100 mM solution of this compound .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and concentration. Its antibacterial activity is effective at a pH of 9.2 and remains effective after adjustment to pH 7.0 . Furthermore, its bactericidal activity is observed at a concentration of 100 mM
Biochemical Analysis
Biochemical Properties
In borate solutions, Potassium Metaborate interacts with boric acid molecules, water molecules, and potassium cations . The hydrogen bonding between the this compound ion and water molecules is stronger than that between water molecules in the hydration layer .
Cellular Effects
Boron-containing compounds, like this compound, are known to influence cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through interactions with boric acid molecules and water molecules . These interactions cause a greater deviation from a tetrahedral structure than is observed for pure water .
Temporal Effects in Laboratory Settings
The interactions between this compound, boric acid molecules, and water molecules have been studied using H/D isotopic substitution neutron diffraction, empirical potential structure refinement (EPSR), and DFT-based quantum calculations .
Metabolic Pathways
This compound is involved in the metabolic pathways of borate solutions . It interacts with boric acid molecules and water molecules, affecting the second coordination shell of the water molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium metaborate can be synthesized through several methods. One common method involves the reaction of potassium hydroxide (KOH) with boric acid (H₃BO₃) under controlled conditions. The reaction is typically carried out in an aqueous solution, and the product is then crystallized out of the solution.
Industrial Production Methods
In industrial settings, this compound is often produced by the fusion of potassium carbonate (K₂CO₃) with boric acid at high temperatures. This method ensures a high yield and purity of the product. The reaction can be represented as follows:
K2CO3+2H3BO3→2KBO2+CO2+3H2O
Chemical Reactions Analysis
Types of Reactions
Potassium metaborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium tetraborate.
Reduction: It can be reduced to form potassium borohydride.
Substitution: It can participate in substitution reactions with other borates.
Common Reagents and Conditions
Oxidation: Typically involves the use of strong oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Often requires reducing agents like sodium borohydride (NaBH₄).
Substitution: Can occur in the presence of other borate compounds under controlled pH conditions.
Major Products Formed
Oxidation: Potassium tetraborate (K₂B₄O₇)
Reduction: Potassium borohydride (KBH₄)
Substitution: Various substituted borates depending on the reactants used.
Scientific Research Applications
Potassium metaborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a flux in the preparation of glass and ceramics.
Biology: Employed in the study of boron-containing compounds and their biological effects.
Medicine: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty glasses, ceramics, and as a component in certain types of batteries.
Comparison with Similar Compounds
Similar Compounds
- Sodium metaborate (NaBO₂)
- Calcium metaborate (Ca(BO₂)₂)
- Lithium metaborate (LiBO₂)
Comparison
Potassium metaborate is unique due to its specific solubility and reactivity properties. Compared to sodium metaborate, it has a higher solubility in water, making it more suitable for certain applications. Calcium metaborate, on the other hand, is less soluble and is often used in different industrial processes. Lithium metaborate is known for its use in high-temperature applications due to its stability.
This compound stands out for its versatility and effectiveness in various scientific and industrial applications, making it a valuable compound in multiple fields.
Properties
CAS No. |
16481-66-6 |
|---|---|
Molecular Formula |
KBO2.xH2O |
Molecular Weight |
82.92 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


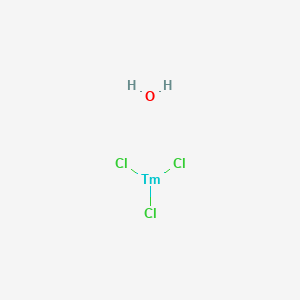
![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)
